BenchChemオンラインストアへようこそ!

L-Aspartic acid zinc salt

Zinc bioavailability Fractional absorption Stable isotope methodology

L-Aspartic acid zinc salt (CAS 36393-20-1), also referred to as zinc L-aspartate or zinc diaspartate, is a chelated compound in which zinc ions are coordinated by two L-aspartate ligands through carboxylate groups, forming a stable 1:2 metal-to-ligand complex with molecular formula C₈H₁₂N₂O₈Zn and molecular weight 329.58 g/mol. It belongs to the amino acid-chelated zinc class, alongside zinc bisglycinate, zinc histidine, and zinc monomethionine, and is distinguishable from inorganic zinc salts such as zinc sulfate and zinc oxide as well as from organic acid salts such as zinc gluconate, zinc citrate, and zinc picolinate.

Molecular Formula C4H5NO4Zn
Molecular Weight 196.5 g/mol
Cat. No. B13392176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid zinc salt
Molecular FormulaC4H5NO4Zn
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Zn+2]
InChIInChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyORCZNRDIGZRGLV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic Acid Zinc Salt: Chemical Identity and Procurement-Relevant Characteristics


L-Aspartic acid zinc salt (CAS 36393-20-1), also referred to as zinc L-aspartate or zinc diaspartate, is a chelated compound in which zinc ions are coordinated by two L-aspartate ligands through carboxylate groups, forming a stable 1:2 metal-to-ligand complex with molecular formula C₈H₁₂N₂O₈Zn and molecular weight 329.58 g/mol [1]. It belongs to the amino acid-chelated zinc class, alongside zinc bisglycinate, zinc histidine, and zinc monomethionine, and is distinguishable from inorganic zinc salts such as zinc sulfate and zinc oxide as well as from organic acid salts such as zinc gluconate, zinc citrate, and zinc picolinate [2]. The compound is recognized as an approved drug for treating zinc deficiency in several jurisdictions and is marketed under brand names including Unizink® and Taurizine® [3]. Typical commercial specifications include ≥98% purity (HPLC), elemental zinc content of approximately 20–23%, and water solubility up to 40 g/100 mL at 25°C, with stability across a pH range of 3.5–8.0 .

Why Zinc Ligand Selection Determines Bioavailability: The Non-Interchangeability of L-Aspartic Acid Zinc Salt


The choice of zinc ligand is not a formulation detail—it is a primary determinant of fractional zinc absorption, tissue-specific uptake, and metabolic tolerance. Head-to-head stable-isotope studies demonstrate that fractional zinc absorption can vary by more than 3.8-fold depending solely on the counter-ion or chelating species paired with zinc [1]. Inorganic salts such as zinc sulfate dissociate freely in the gastrointestinal tract, where free Zn²⁺ ions are susceptible to precipitation by dietary phytates and interactions with competing minerals such as calcium and iron [2]. Organic acid salts such as zinc gluconate and zinc citrate exhibit intermediate bioavailability, while amino acid-chelated forms—including zinc aspartate—leverage amino acid transport pathways and resist phytate complexation [3]. Even within the amino acid-chelated category, binding affinity differences between amino acids (e.g., aspartate vs. histidine vs. methionine) produce divergent absorption kinetics and organ distribution profiles [3]. Consequently, substituting L-aspartic acid zinc salt with zinc sulfate, zinc gluconate, or even another amino acid zinc chelate cannot be assumed to yield equivalent zinc status outcomes, tissue concentrations, or metabolic effects without direct comparative data.

Quantitative Comparative Evidence: L-Aspartic Acid Zinc Salt Versus Closest Analogs


Fractional Zinc Absorption (FZA): 3.87-Fold Superiority Over Zinc Sulfate and 1.81-Fold Over Zinc Gluconate in Human Crossover Trial

In a double-blind, three-period crossover trial in eight healthy human volunteers, the fractional zinc absorption (FZA) of L-aspartic acid zinc salt (70Zn-Asp) was compared head-to-head against zinc gluconate (70Zn-Glu) and zinc sulfate (70ZnSO₄). Each subject received a single oral dose of 2.0 mg ⁷⁰Zn in 200 mL bovine milk, with FZA measured via urinary ⁷⁰Zn/⁶⁶Zn isotopic ratio 48 hours post-administration. Zinc aspartate achieved a mean FZA of 34.58% (±3.58 SE), zinc gluconate 19.13% (±3.53 SE), and zinc sulfate 8.94% (±1.19 SE) [1]. The aspartate complex thus delivered 3.87-fold higher fractional absorption than sulfate and 1.81-fold higher than gluconate, with all differences statistically significant (ANOVA for repeated measures) [1]. The study authors noted that Zn-Asp increased absorption more than 2-fold over ZnSO₄ and about 1.5-fold over Zn-Glu in their discussion [2].

Zinc bioavailability Fractional absorption Stable isotope methodology

Prostate Tissue Zinc Uptake: 2.7-Fold to 4.2-Fold Higher Than Zinc Sulfate in Rat Model

A comparative tissue distribution study in Sprague-Dawley rats evaluated zinc uptake efficiency from zinc-aspartate complex (Zn-Asp) versus zinc sulfate (ZnSO₄) into plasma and various organs. Prostatic zinc levels in the Zn-Asp group exceeded those in the ZnSO₄ group by approximately 2.7-fold at 4 hours and approximately 4.2-fold at 8 hours post-administration [1]. Plasma zinc concentration peaked at 2 hours in both groups, but absolute plasma zinc levels were consistently higher in the Zn-Asp group [1]. The study concluded that the zinc-aspartate complex possesses high zinc uptake efficiency into the prostate gland, likely mediated by zinc transporter (ZnT) protein families, and is potentially useful for treating prostatic diseases [1].

Prostate gland Tissue-specific zinc delivery Zinc transporter

Amino Acid Metabolic Homeostasis: Zinc Aspartate Causes Significantly Less Hepatic and Myocardial Amino Acid Imbalance Than Zinc Sulfate

In a chronic enteral administration study, young rats (50–60 g) received zinc aspartate (33 mg/kg) or zinc sulfate (25 mg/kg) daily for 10 consecutive days. Both treatments induced amino acid imbalances in blood plasma, liver, and myocardium; however, zinc sulfate caused markedly more pronounced disturbances in amino acid balance in the liver and myocardium compared to zinc aspartate [1]. The authors proposed that the differential effect arises from zinc salt-specific influences on nutrient absorption processes and the metabolic handling of zinc cations in the small intestine [1]. This indicates that zinc aspartate provides a more favorable metabolic tolerance profile in tissues sensitive to amino acid homeostasis disruption.

Amino acid metabolism Hepatic tolerance Metabolic safety

Selective Radioprotection: Zinc Aspartate Is the Only Organic Zinc Salt That Spares Bone Marrow Without Inhibiting Tumor Radiotherapy Regression

A comparative study evaluated four organic zinc salts—zinc aspartate, zinc histidine, zinc orotate, and zinc acetate—for their radioprotective effects in irradiated mice bearing human tumor xenografts. All four salts reduced radiation-induced falls in hematocrit, thrombocytes, erythrocytes, and leukocytes, but zinc aspartate was generally more effective than the other three organic zinc salts [1]. Critically, zinc aspartate was the only one of the four tested organic zinc salts that did not inhibit in any instance the regression of human tumors induced by radiotherapy in immunosuppressed mice [1]. Moreover, when combined with the aminothiol radioprotector WR 2721, zinc aspartate provided synergistic hematological protection without enhancing WR 2721 toxicity [1]. This differential radioprotection profile—sparing normal bone marrow while preserving tumor radiosensitivity—was unique to zinc aspartate among the organic zinc salts tested.

Radioprotection Cancer radiotherapy Differential tissue protection

Antigen-Specific Immune Stimulation: Dose-Dependent Enhancement of PBMC Proliferation Against Influenza and SARS-CoV-2 Peptides

In an in vitro study using human peripheral blood mononuclear cells (PBMCs) from healthy donors vaccinated against Influenza A (H1N1) and/or SARS-CoV-2, zinc aspartate (Unizink®) dose-dependently enhanced proliferation of resting PBMCs and stimulated antigen-specific proliferation against H1N1 and SARS-CoV-2 peptides in both a dose-dependent and donor-specific manner [1]. Cytokine production (IFN-γ, IL-5, GM-CSF, CXCL10) was induced, and the number of cells with active caspase 3/7—indicative of apoptosis—steadily decreased in the presence of zinc aspartate [1]. Notably, zinc aspartate significantly stimulated proliferation of PBMCs from low-responder donors, but not from high-responder donors, suggesting a normalizing rather than blanket stimulatory effect [1]. This is compound-specific evidence for zinc aspartate; no comparator zinc salt data are available within this study.

Immunomodulation PBMC proliferation Antigen-specific response

Evidence-Backed Application Scenarios for L-Aspartic Acid Zinc Salt Procurement and Formulation


High-Bioavailability Zinc Supplementation for At-Risk Populations (Elderly, Vegetarians, Malabsorptive Conditions)

The 3.87-fold fractional absorption advantage of zinc aspartate over zinc sulfate, and 1.81-fold over zinc gluconate—demonstrated in a double-blind, three-period crossover human trial with milk as the delivery vehicle—directly supports formulation of zinc supplements targeting populations with impaired zinc absorption, such as older adults, vegetarians/vegans, and individuals with high dietary phytate intake [1]. The study authors specifically concluded that complexing zinc with aspartate in milk could be a useful tool to improve fractional zinc absorption in individuals at risk of zinc deficiency [1]. An elderly subgroup study cited within the same publication confirmed that moderate zinc aspartate supplementation (10 mg Zn²⁺/day for 30 days) was safe and positively modulated immune, lipid, antioxidant, and psychological parameters in zinc-deficient elderly subjects [2]. For procurement decisions, this evidence prioritizes zinc aspartate over zinc sulfate or gluconate whenever the target population has known or suspected absorption barriers.

Prostate Health and Reproductive Tissue Zinc Delivery

The demonstrated 2.7-fold to 4.2-fold enhancement of prostatic zinc uptake by zinc aspartate relative to zinc sulfate in a rat model provides a tissue-specific rationale for selecting this compound in prostate health formulations [1]. The prostate gland maintains zinc concentrations 3–10 times higher than other organs, and zinc is essential for normal prostatic secretory function and citrate metabolism [1]. This differential tissue uptake—likely mediated by zinc transporter (ZnT) protein families—cannot be replicated by inorganic zinc salts at equivalent doses [1]. Formulators developing products for prostate health, male reproductive function, or conditions associated with diminished prostatic zinc levels should preferentially select zinc aspartate over zinc sulfate based on this tissue-level evidence.

Adjunctive Support in Clinical Cancer Radiotherapy Protocols

Zinc aspartate is the only organic zinc salt—among those directly compared (aspartate, histidine, orotate, acetate)—that provides hematological radioprotection without inhibiting radiotherapy-induced tumor regression in a human tumor xenograft model [1]. This unique differential radioprotection profile supports its consideration as an adjunctive agent in clinical radiotherapy, where normal tissue protection must not come at the expense of tumor control. Furthermore, zinc aspartate synergistically enhanced the hematological protection of WR 2721 (amifostine) without increasing its toxicity, suggesting potential for combination protocols with reduced aminothiol dosing and consequently improved therapeutic ratio [1]. Procurement for oncological supportive care or clinical trial material should prioritize zinc aspartate over other organic zinc salts based on this selectivity evidence.

Immune-Nutrition Formulations and Vaccine Adjuvant Research

The in vitro demonstration that zinc aspartate dose-dependently enhances proliferation of resting human PBMCs, stimulates antigen-specific responses to Influenza A (H1N1) and SARS-CoV-2 peptides, and selectively boosts low-responder donors—while simultaneously reducing apoptotic caspase 3/7 activity—supports its use in immune-nutrition products and as a candidate adjuvant in vaccine research [1]. The ability to normalize rather than blanket-stimulate immune responses (significant proliferation enhancement in low responders but not high responders) suggests a targeted immunomodulatory profile [1]. Although direct comparator data with other zinc salts are absent from this study, the specific functional outcomes demonstrated justify zinc aspartate as the compound of choice for immune-focused applications where antigen-specific lymphocyte proliferation is a desired endpoint.

Quote Request

Request a Quote for L-Aspartic acid zinc salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.